![molecular formula C17H23NO3 B2856436 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate CAS No. 1005034-97-8](/img/structure/B2856436.png)

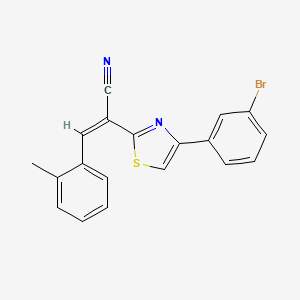

4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane is a colorless to pale yellow oily liquid with a camphor and cool herbal odor . It’s a widely distributed, natural, oxygenated monoterpene .

Synthesis Analysis

The synthesis of 7-oxanorbornanes, which includes 1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane, is commonly achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .Molecular Structure Analysis

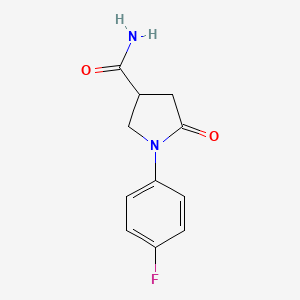

The molecular formula of 1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane is C10H18O . Its average mass is 154.249 Da and its monoisotopic mass is 154.135757 Da .Physical And Chemical Properties Analysis

1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane has a boiling point of 176 177°C, a melting point of 11.5°C, a freezing point of 1°C, and a flash point of 4748°C . Its refractive index is 1.455~1.460, and the relative density is 0.921~0.924 . It is soluble in 5ml 60% ethanol, ether, chloroform, glacial acetic acid, propylene glycol, and slightly soluble in water .Mechanism of Action

4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate works by inhibiting the activity of FAAH, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids are lipid molecules that bind to cannabinoid receptors in the body, leading to various physiological effects such as pain relief and mood regulation.

Biochemical and Physiological Effects:

This compound has been found to have various biochemical and physiological effects in animal studies. It has been shown to increase levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol in the brain, leading to pain relief and reduced anxiety-like behavior. This compound has also been found to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate in lab experiments is its specificity for FAAH inhibition, which allows researchers to study the effects of endocannabinoids without interfering with other biological pathways. However, one limitation is that this compound has poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate. One area of interest is the development of more potent and selective FAAH inhibitors for therapeutic use. Another direction is the investigation of the role of endocannabinoids in various physiological processes, such as immune function and metabolism. Additionally, the potential use of this compound in the treatment of neurological disorders such as epilepsy and multiple sclerosis is an area of ongoing research.

In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of medicinal chemistry. Its ability to inhibit FAAH and increase endocannabinoid levels in the body has led to investigations into its potential therapeutic use in the treatment of pain, anxiety, and inflammation. While there are limitations to its use in lab experiments, this compound has opened up new avenues for research in the field of endocannabinoid pharmacology.

Synthesis Methods

4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate can be synthesized through a multistep process involving the reaction of various chemicals such as 2,5-dimethylfuran, phenyl isocyanate, and isopropyl magnesium bromide. The final product is obtained through purification steps such as recrystallization and column chromatography.

Scientific Research Applications

4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its ability to inhibit the enzyme fatty acid amide hydrolase (FAAH), which plays a role in the metabolism of endocannabinoids. FAAH inhibitors such as this compound have been investigated for their potential therapeutic use in the treatment of pain, anxiety, and inflammation.

properties

IUPAC Name |

(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl) N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-12(2)17-10-9-16(3,21-17)14(11-17)20-15(19)18-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYTWWJJNIJNSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CCC(O1)(C(C2)OC(=O)NC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Cyclobutylpyrazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide](/img/structure/B2856357.png)

![2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2856358.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2856365.png)

![5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2856366.png)

![2-(2-(phenylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2856367.png)

![N-(3-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2856375.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2856376.png)